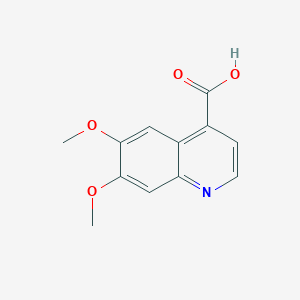
6,7-Dimethoxyquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C12H11NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions and a carboxylic acid group at the 4 position of the quinoline ring. It is primarily used in research and development within the pharmaceutical and chemical industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6,7-dimethoxyquinoline.
Oxidation: The 6,7-dimethoxyquinoline is then subjected to oxidation to introduce the carboxylic acid group at the 4 position. Common oxidizing agents used in this step include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be used as intermediates in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
6,7-Dimethoxyquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxyquinoline: Lacks the carboxylic acid group at the 4 position.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4 position instead of a carboxylic acid group.
Quinoline-4-carboxylic acid: Lacks the methoxy groups at the 6 and 7 positions.
Uniqueness
6,7-Dimethoxyquinoline-4-carboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C12H11NO4 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
6,7-dimethoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-16-10-5-8-7(12(14)15)3-4-13-9(8)6-11(10)17-2/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
WXKCZNUUUHHJCC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


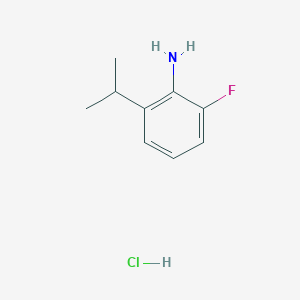
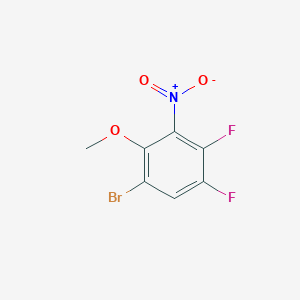
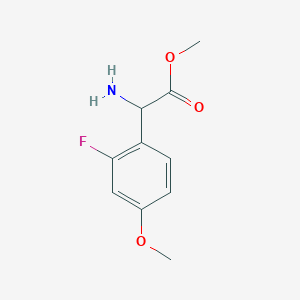
![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)
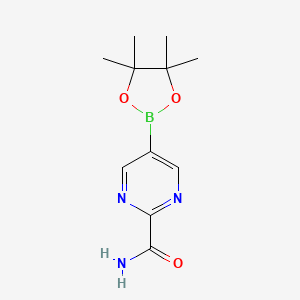
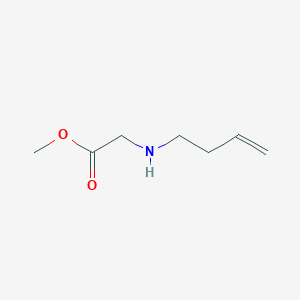

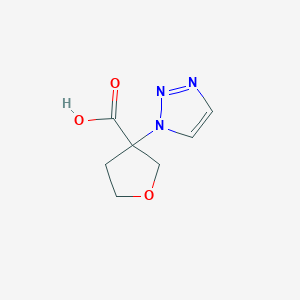
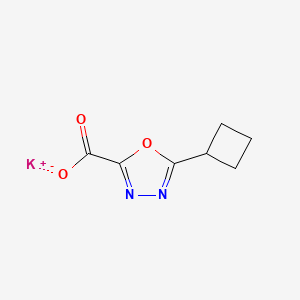
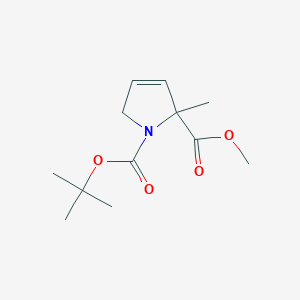
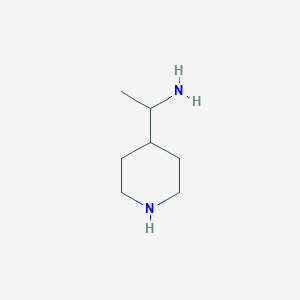
![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
![3-[(benzyloxy)methyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B15309035.png)

